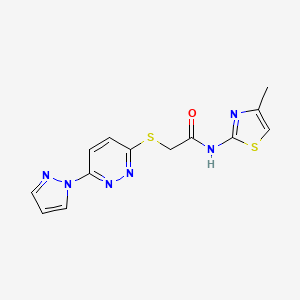![molecular formula C31H33N3O4S2 B2966817 Ethyl 2-[[2-[1-[2-[(4-methylbenzoyl)amino]ethyl]indol-3-yl]sulfanylacetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate CAS No. 532971-19-0](/img/structure/B2966817.png)
Ethyl 2-[[2-[1-[2-[(4-methylbenzoyl)amino]ethyl]indol-3-yl]sulfanylacetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule that contains several functional groups, including an ester group, an amide group, a sulfanyl group, and an indole group. These functional groups suggest that the compound could have interesting chemical properties and potential applications in fields like medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The indole group, in particular, is a bicyclic structure that can contribute to the compound’s stability and reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the conditions. Factors that could influence its properties include its degree of crystallinity, its solubility in various solvents, and its melting and boiling points .Scientific Research Applications
Pharmaceutical Research
This compound, due to its structural complexity, could be a candidate for pharmaceutical research. The presence of an indole moiety is particularly interesting because indole derivatives are known to exhibit a wide range of biological activities . They are often explored for their potential as therapeutic agents, including as anti-inflammatory and analgesic drugs . The specific structure of this compound might interact with certain enzymes or receptors, which could be beneficial in the development of new medications.
Material Science
The benzothiophene component of the molecule suggests potential applications in material science. Benzothiophenes are known for their electronic properties and are used in the creation of organic semiconductors . This compound could be investigated for its conductive properties and possibly applied in the development of organic light-emitting diodes (OLEDs) or other electronic devices.
Chemical Synthesis
In chemical synthesis, this compound could serve as an intermediate or a building block. Its complex structure, which includes multiple reactive functional groups such as esters and amides, makes it a versatile precursor for synthesizing a variety of other complex organic molecules .
Catalysis
The sulfur-containing moiety in the compound’s structure indicates that it could be explored as a ligand in catalysis. Sulfur-containing ligands are often used in transition metal catalysis due to their ability to stabilize metal centers and facilitate various catalytic reactions .
Biochemistry
Given the presence of an amino acid derivative within its structure, this compound could be used in biochemistry research to study protein interactions. It might mimic or inhibit the action of natural peptides or proteins, providing insights into enzyme mechanisms or protein-protein interactions .
Analytical Chemistry
The compound could also be used as a standard or reagent in analytical chemistry. Due to its unique structure, it could be utilized in mass spectrometry or chromatography to help identify or quantify similar compounds within complex biological samples .
Future Directions
Mechanism of Action
Target of Action
Similar compounds have been known to target a series of highly conserved proteins responsible for cell division, membrane constriction during division, and biosynthesis of peptidoglycan .
Mode of Action
It is known to undergo co/mn mediated oxidative coupling reaction with various indole derivatives .
Biochemical Pathways
Similar compounds have been known to affect the pathways related to cell division and peptidoglycan biosynthesis .
Result of Action
Similar compounds have been known to affect cell division and peptidoglycan biosynthesis, which could potentially lead to the inhibition of bacterial growth .
properties
IUPAC Name |
ethyl 2-[[2-[1-[2-[(4-methylbenzoyl)amino]ethyl]indol-3-yl]sulfanylacetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H33N3O4S2/c1-3-38-31(37)28-23-9-5-7-11-25(23)40-30(28)33-27(35)19-39-26-18-34(24-10-6-4-8-22(24)26)17-16-32-29(36)21-14-12-20(2)13-15-21/h4,6,8,10,12-15,18H,3,5,7,9,11,16-17,19H2,1-2H3,(H,32,36)(H,33,35) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTCCNGBEWTXHNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)CSC3=CN(C4=CC=CC=C43)CCNC(=O)C5=CC=C(C=C5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H33N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
575.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-[[2-[1-[2-[(4-methylbenzoyl)amino]ethyl]indol-3-yl]sulfanylacetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(2-methoxyphenyl)ethyl]-2-(3-naphthalen-1-yl-6-oxopyridazin-1-yl)acetamide](/img/structure/B2966736.png)


![N-[2-[3-(2-anilino-2-oxoethyl)sulfanylindol-1-yl]ethyl]-3,4-dimethoxybenzamide](/img/structure/B2966740.png)

![2-methyl-N-(3-morpholin-4-ylpropyl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2966747.png)

![N-(4-(2-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)-2-oxoethyl)phenyl)acetamide](/img/structure/B2966750.png)
![N-[4-[(3,4-dimethyl-5-isoxazolyl)sulfamoyl]phenyl]-3-methyl-5-oxo-6-thiazolo[3,2-a]pyrimidinecarboxamide](/img/structure/B2966752.png)
![N-(2-(6-((2-((2,4-difluorophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-fluorobenzamide](/img/structure/B2966753.png)

![5-Ethyl-4-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-6-methylpyrimidine](/img/structure/B2966757.png)